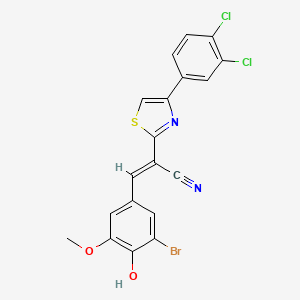
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H11BrCl2N2O2S and its molecular weight is 482.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H17BrN2O3
- Molecular Weight : 401.25388 g/mol
- IUPAC Name : (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[(1R)-1-phenylethyl]prop-2-enamide
- SMILES : COc2cc(C=C(C#N)C(=O)NC(C)c1ccccc1)cc(Br)c2O
Biological Activity
The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines and possess antibacterial activities.
Anticancer Activity
-
Mechanism of Action :
- The compound's efficacy against cancer cells is attributed to its interaction with specific proteins involved in cell proliferation and apoptosis, particularly the Bcl-2 protein family, which is known to regulate apoptosis in cancer cells .
- Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in its binding affinity to target proteins .
-
Research Findings :
- In vitro studies have shown that derivatives of thiazole, similar to this compound, exhibit potent antiproliferative effects against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia) cells .
- The IC50 values of these compounds often fall below those of standard chemotherapeutics like doxorubicin, indicating superior or comparable efficacy .
Antimicrobial Activity
-
Activity Spectrum :
- The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics such as norfloxacin .
- Additionally, it has shown antifungal properties against various strains, further broadening its potential therapeutic applications .
- Case Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the phenyl and thiazole rings in enhancing biological activity:
| Compound Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Increases cytotoxicity against cancer cells |
| Hydroxy and Methoxy Groups | Enhance solubility and interaction with biological targets |
| Thiazole Ring | Essential for antimicrobial activity |
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrCl2N2O2S/c1-26-17-6-10(5-13(20)18(17)25)4-12(8-23)19-24-16(9-27-19)11-2-3-14(21)15(22)7-11/h2-7,9,25H,1H3/b12-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNNPNDHIPUYAW-UUILKARUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrCl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














